molecular formula C9H18O2 B12430564 2-Propylhexanoic Acid-d7

2-Propylhexanoic Acid-d7

Cat. No.: B12430564
M. Wt: 165.28 g/mol
InChI Key: HWXRWNDOEKHFTL-WRYJHXPGSA-N
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Description

2-Propylhexanoic Acid-d7 is a deuterated form of 2-Propylhexanoic Acid, where seven hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, particularly in studies involving metabolic pathways and environmental pollutant standards.

Preparation Methods

The synthesis of 2-Propylhexanoic Acid-d7 involves the incorporation of deuterium into the molecular structure of 2-Propylhexanoic Acid. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. Industrial production methods typically involve the use of deuterated water (D2O) and deuterated catalysts to ensure the incorporation of deuterium atoms into the desired positions.

Chemical Reactions Analysis

2-Propylhexanoic Acid-d7 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the carboxylic acid group into other functional groups such as aldehydes or ketones. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to primary alcohols using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms in the alkyl chain can be substituted with other functional groups using reagents like halogens (e.g., bromine, chlorine) under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Propylhexanoic Acid-d7 has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanism, and reaction kinetics of compounds.

    Biology: The compound is used in metabolic research to study metabolic pathways in vivo safely.

    Medicine: It serves as an impurity standard in the production of pharmaceuticals, particularly in the synthesis of valproic acid.

    Industry: It is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contaminants

Mechanism of Action

The mechanism of action of 2-Propylhexanoic Acid-d7 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits different kinetic isotope effects compared to its non-deuterated counterpart. This can influence the rate of metabolic reactions and the stability of the compound in biological systems. The molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

2-Propylhexanoic Acid-d7 is unique due to its deuterium content, which distinguishes it from other similar compounds. Some similar compounds include:

    2-Propylhexanoic Acid: The non-deuterated form, commonly used in the synthesis of valproic acid.

    4-Octanecarboxylic Acid-d7: Another deuterated carboxylic acid with similar applications in research.

    2-Methylhexanoic Acid: A structurally similar compound with different chemical properties and applications

These comparisons highlight the uniqueness of this compound in terms of its isotopic composition and its specific applications in scientific research.

Properties

Molecular Formula

C9H18O2

Molecular Weight

165.28 g/mol

IUPAC Name

2-(1,1,2,2,3,3,3-heptadeuteriopropyl)hexanoic acid

InChI

InChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/i2D3,4D2,6D2

InChI Key

HWXRWNDOEKHFTL-WRYJHXPGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CCCC)C(=O)O

Canonical SMILES

CCCCC(CCC)C(=O)O

Origin of Product

United States

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